molecular formula C9H12ClNO2 B6255150 methyl 3-(methylamino)benzoate hydrochloride CAS No. 2680532-85-6

methyl 3-(methylamino)benzoate hydrochloride

Cat. No. B6255150
CAS RN: 2680532-85-6
M. Wt: 201.7
InChI Key:
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Description

Methyl 3-(methylamino)benzoate hydrochloride, also known as 3-MAM, is an organic compound composed of a methyl ester of a benzoic acid and methylamine. It is a white, odourless solid with a melting point of 114-115°C. It has a wide range of applications in the medical, pharmaceutical, and chemical industries.

Mechanism of Action

Methyl 3-(methylamino)benzoate hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting the enzyme, the compound can increase the levels of acetylcholine in the body, which can lead to a variety of effects, such as increased alertness and improved cognitive function.
Biochemical and Physiological Effects
Methyl 3-(methylamino)benzoate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to improved cognitive function and increased alertness. Additionally, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

Methyl 3-(methylamino)benzoate hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. Additionally, it is soluble in a variety of solvents, making it easy to work with. The main limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the use of methyl 3-(methylamino)benzoate hydrochloride. It could be used in the development of new drugs and treatments for a variety of medical conditions. It could also be used in the study of the mechanisms of action of existing drugs, as well as in the development of new materials and polymers. Additionally, it could be used in the study of biochemical and physiological processes, such as the effects of oxidative stress and the development of cancer. Finally, it could be used in the development of new fragrances and organic dyes.

Synthesis Methods

Methyl 3-(methylamino)benzoate hydrochloride can be synthesized in a two-step process. The first step involves the reaction of methylamine and benzoic acid to form the desired product. This reaction is conducted at room temperature and in the presence of an acid catalyst. The second step involves the hydrolysis of the product to form the hydrochloride salt. This reaction is conducted in the presence of a base catalyst and at a temperature of 80°C.

Scientific Research Applications

Methyl 3-(methylamino)benzoate hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, organic dyes, and fragrances. It has also been used in the synthesis of polymers and in the development of new materials. Additionally, it has been used in the study of the mechanism of action of various drugs, as well as in the study of biochemical and physiological processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(methylamino)benzoate hydrochloride involves the reaction of methyl 3-nitrobenzoate with methylamine followed by reduction of the nitro group to an amino group and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "Methyl 3-nitrobenzoate", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Methyl 3-nitrobenzoate is reacted with excess methylamine in ethanol to form methyl 3-(methylamino)benzoate.", "The nitro group in methyl 3-(methylamino)benzoate is reduced to an amino group using sodium borohydride in ethanol.", "The resulting amine is quaternized with hydrochloric acid to form methyl 3-(methylamino)benzoate hydrochloride." ] }

CAS RN

2680532-85-6

Product Name

methyl 3-(methylamino)benzoate hydrochloride

Molecular Formula

C9H12ClNO2

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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